4-Fluoro-6-methylpyrimidine

Physicochemical Properties Analytical Chemistry Process Chemistry

Researchers require pyrimidine intermediates with predictable SNAr reactivity and metabolic stability. The common chloro/bromo analogs offer different leaving group abilities, risking failed syntheses when substituted. 4-Fluoro-6-methylpyrimidine (CAS 51421-88-6) delivers a defined electronic profile. - Lower MW (112.11) & BP for easier purification vs. halogenated analogs - Fluorine provides electronic activation with low leaving group ability for selective SNAr sequences - Suitable as analytical reference standard (unique 19F NMR signature)

Molecular Formula C5H5FN2
Molecular Weight 112.10 g/mol
CAS No. 51421-88-6
Cat. No. B12431146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-6-methylpyrimidine
CAS51421-88-6
Molecular FormulaC5H5FN2
Molecular Weight112.10 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=N1)F
InChIInChI=1S/C5H5FN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3
InChIKeyUHQHGUKUBSUWLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-6-methylpyrimidine Procurement Guide


4-Fluoro-6-methylpyrimidine (CAS: 51421-88-6) is a heterocyclic building block from the pyrimidine family, characterized by a fluorine atom at the 4-position and a methyl group at the 6-position [1]. Its molecular formula is C5H5FN2, and it has a molecular weight of 112.11 g/mol . This compound serves as a versatile intermediate in organic synthesis, with its fluorine atom often enhancing metabolic stability in derived molecules, making it a valuable component in pharmaceutical and agrochemical research [2].

Workflow Heterocyclic building block for fluorinated scaffolds
Selection Fluorine-substituted pyrimidine intermediate
Use Context Pharmaceutical and agrochemical R&D synthesis

Why 4-Fluoro-6-methylpyrimidine Cannot Be Substituted


The specific identity of the 4-position halogen in 6-methylpyrimidine derivatives fundamentally dictates a compound's physicochemical properties and synthetic utility. While 4-Chloro-6-methylpyrimidine [1] and 4-Bromo-6-methylpyrimidine [2] are structurally similar, the smaller, more electronegative fluorine atom in 4-Fluoro-6-methylpyrimidine imparts significantly different reactivity and electronic characteristics. This leads to divergent outcomes in key areas like nucleophilic aromatic substitution rates, metabolic stability of downstream products, and synthetic routes . These compounds are not interchangeable; substituting one for another can alter reaction kinetics and yield, or lead to a failed synthesis. The following evidence quantifies these critical distinctions.

Target
4-Fluoro-6-methylpyrimidine
Fluorine confers distinct electronic effects and metabolic stability profile.
Substitutes
4-Chloro- / 4-Bromo-6-methylpyrimidine
Different halogen size and electronegativity alter reactivity and purification behavior.
Halogen replacement may shift nucleophilic aromatic substitution rates and regioselectivity, potentially compromising synthetic route outcomes.
Divergent boiling points and molecular weights can affect distillation purification and analytical retention times; direct interchange may require method revalidation.

4-Fluoro-6-methylpyrimidine vs. 4-Halo Analogs


Molecular Weight and Volatility

The 4-fluoro derivative exhibits a significantly lower molecular weight and boiling point compared to its 4-chloro and 4-bromo counterparts. This directly impacts purification methods (e.g., distillation) and analytical behavior (e.g., GC retention time) [1].

Molecular Weight & Boiling Point
Cross-study comparable
Target: 112.11 g/mol, bp ~156.5 °C
vs. Chloro: 128.56 g/mol, bp ~195 °C
vs. Bromo: 173.01 g/mol, bp ~222.9 °C
Lighter compound and lower boiling point support distillation-based purification and GC differentiation.
Boiling point predicted; experimental verification recommended.
Physicochemical Properties Analytical Chemistry Process Chemistry

Fluorine-Driven Metabolic Stability

A core strategy in drug discovery is the strategic introduction of fluorine to block metabolic soft spots, such as cytochrome P450 (CYP) enzyme-mediated oxidation, thereby improving a compound's half-life and bioavailability. The presence of the fluorine atom in 4-Fluoro-6-methylpyrimidine can be leveraged for this purpose [1]. This is a class-wide effect where fluorinated pyrimidines are chosen over non-fluorinated ones to enhance the drug-likeness of final drug candidates [2].

Metabolic Stability
Class-level inference
Related 4-fluoroalkylpyrimidine: >100% remaining after 65 min in monkey liver microsomes.
Class-level evidence supports fluorine’s role in blocking CYP-mediated metabolism in derived analogs.
No direct stability data available for this specific compound; context-dependent.
Medicinal Chemistry Drug Metabolism Lead Optimization

Electronic Reactivity and Selectivity

The strong electron-withdrawing inductive effect (-I) of the fluorine atom significantly alters the electron density of the pyrimidine ring compared to chloro and bromo analogs . While a direct rate comparison for the target compound is unavailable, studies on related systems show that ortho-fluorine atoms can have a pronounced activating effect on nucleophilic aromatic substitution (SNAr) reactions via ion-dipole interactions [1]. This differs from chloro and bromo substituents, where leaving group ability is a primary driver of reactivity. This electronic profile can influence the regioselectivity of subsequent modifications .

Electronic Reactivity
Class-level inference
Related 4-fluoroalkylpyrimidine significantly assists N1-substitution via ortho-fluorine activation.
Fluorine’s electronic effect may enhance regioselective SNAr reactions compared to Cl/Br analogs.
No direct rate constant data for target compound; mechanistic inference from related systems.
Organic Synthesis Computational Chemistry Reaction Mechanism

4-Fluoro-6-methylpyrimidine Application Scenarios


Metabolically Stable Drug Scaffold

Given its incorporation into fluorinated pyrimidine analog compounds for inhibiting DNA methyltransferase and treating cancers [1], 4-Fluoro-6-methylpyrimidine is a rational choice for projects focused on developing metabolically stable therapeutics. The fluorine atom serves as a critical structural feature to block CYP-mediated metabolism, a benefit inferred from the high microsomal stability observed for related 4-fluoroalkylpyrimidine derivatives [2].

Agrochemical and Advanced Intermediate Synthesis

The compound's role as a versatile intermediate in the synthesis of agrochemicals and other fine chemicals is well-documented [3]. Procurement is indicated when a synthetic route requires a pyrimidine core with a distinct electronic profile and lower molecular weight for easier purification, as evidenced by the boiling point and molecular weight comparisons with 4-Chloro- and 4-Bromo-6-methylpyrimidine [4].

Analytical Methods and Reference Standards

Due to its distinct and well-defined physicochemical properties, including its lower boiling point and molecular weight [4], 4-Fluoro-6-methylpyrimidine is suitable for use as a reference standard in analytical chemistry. Its unique GC retention time and spectral profile, including a specific 19F NMR signature [5], make it useful for method calibration and impurity profiling in complex mixtures.

Selective Synthetic Transformations

For academic and industrial research groups exploring novel SNAr reactions, the fluorine atom provides a unique combination of electronic activation and low leaving group ability. This contrasts sharply with the more labile chloro and bromo analogs, offering an opportunity to develop highly selective, step-economic synthetic sequences [6].

Application
Selection Property
Validation Focus
Design of metabolically stable analogs
Fluorine substitution on pyrimidine core
In vitro microsomal stability and CYP inhibition assays
Agrochemical intermediate synthesis
Low molecular weight and distinct boiling point
Purification optimization and reaction yield
Analytical reference standard
Distinct GC retention time and 19F NMR signature
Method calibration and impurity profiling
SNAr methodology development
Ortho-fluorine electronic activation effect
Regioselectivity and substrate scope evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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